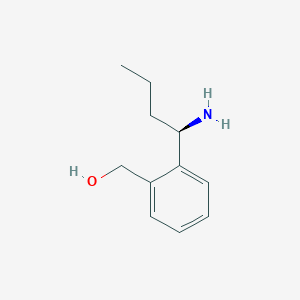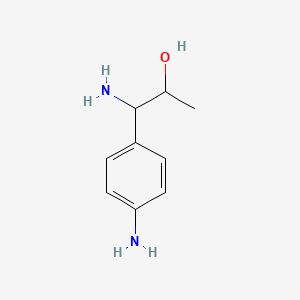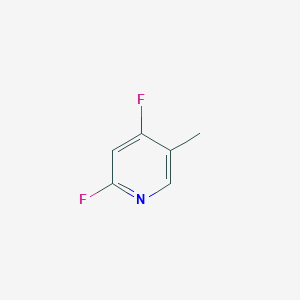
(R)-(2-(1-Aminobutyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-(1-Aminobutyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminobutyl)phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor using chiral catalysts or reagents to ensure the desired stereochemistry. Common methods include asymmetric hydrogenation or the use of chiral auxiliaries .
Industrial Production Methods
Industrial production methods for ®-(2-(1-Aminobutyl)phenyl)methanol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-(2-(1-Aminobutyl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ®-(2-(1-Aminobutyl)phenyl)ketone or ®-(2-(1-Aminobutyl)phenyl)aldehyde.
Reduction: Formation of ®-(2-(1-Aminobutyl)phenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(2-(1-Aminobutyl)phenyl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
It may be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in various chemical processes and manufacturing applications .
Mécanisme D'action
The mechanism of action of ®-(2-(1-Aminobutyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(2-(1-Aminobutyl)phenyl)methanol
- ®-(2-(1-Aminopropyl)phenyl)methanol
- ®-(2-(1-Aminobutyl)phenyl)ethanol
Uniqueness
®-(2-(1-Aminobutyl)phenyl)methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where stereochemistry is crucial, such as in the synthesis of enantiomerically pure pharmaceuticals and in chiral catalysis .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
[2-[(1R)-1-aminobutyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(12)10-7-4-3-6-9(10)8-13/h3-4,6-7,11,13H,2,5,8,12H2,1H3/t11-/m1/s1 |
Clé InChI |
SEQXHGREEQIGEJ-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=CC=C1CO)N |
SMILES canonique |
CCCC(C1=CC=CC=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)
![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)



